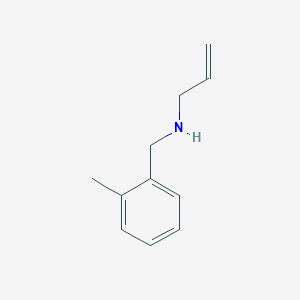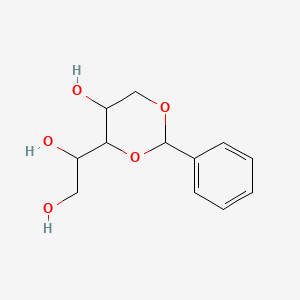
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
概要
説明
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol is a complex organic compound featuring a dioxane ring, a phenyl group, and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Using agents like KMnO4 or OsO4.
Reduction: Employing reagents such as NaBH4 or LiAlH4.
Substitution: Reacting with electrophiles like RCOCl or CH3I.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: RCOCl in the presence of a base or CH3I in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol exerts its effects involves interactions with various molecular targets and pathways. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. The phenyl group may also participate in π-π interactions, further modulating its biological activity .
類似化合物との比較
Similar Compounds
1,3-Dioxanes: Similar in structure but may lack the phenyl group or additional hydroxyl groups.
1,3-Dioxolanes: Differ in the ring size and substitution pattern.
Uniqueness
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol is unique due to its combination of a dioxane ring, phenyl group, and multiple hydroxyl groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSYSQTQGXKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398146 | |
| Record name | AC1N0XGH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70831-50-4 | |
| Record name | AC1N0XGH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5,7,9,11-Octacyclopentyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol](/img/structure/B1609024.png)
![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)
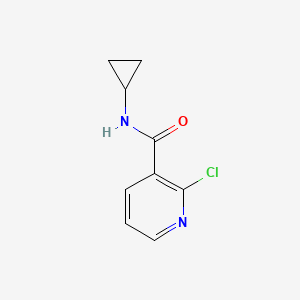

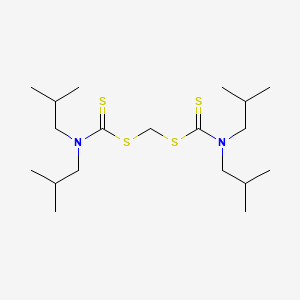
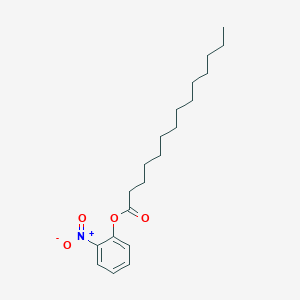
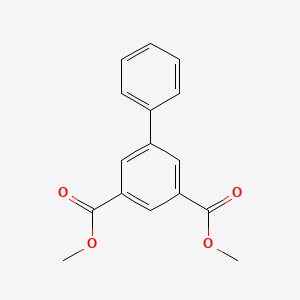
![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)

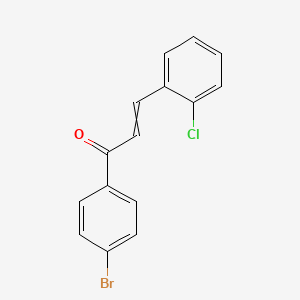
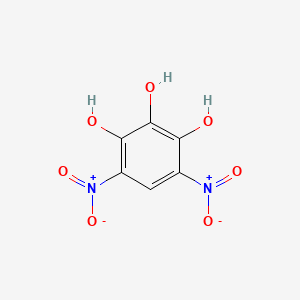
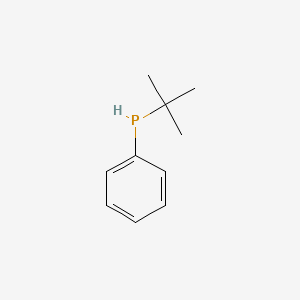
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)
